Cyclohexyl(3-cyclopentylphenyl)methanone
Description
Cyclohexyl(3-cyclopentylphenyl)methanone is a ketone derivative featuring a cyclohexyl group attached to a carbonyl carbon and a 3-cyclopentylphenyl substituent. The molecule’s bicyclic substituents (cyclohexyl and cyclopentyl) suggest increased steric bulk compared to simpler aryl ketones, which may influence reactivity, solubility, and applications in catalysis or medicinal chemistry .
Properties
CAS No. |
63297-33-6 |
|---|---|
Molecular Formula |
C18H24O |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
cyclohexyl-(3-cyclopentylphenyl)methanone |
InChI |
InChI=1S/C18H24O/c19-18(15-9-2-1-3-10-15)17-12-6-11-16(13-17)14-7-4-5-8-14/h6,11-15H,1-5,7-10H2 |
InChI Key |
QOMZYNQFQGWGSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Procedure
- Substrate Preparation : 3-Cyclopentylbenzene is synthesized via Suzuki-Miyaura coupling of cyclopentylboronic acid with 1-bromo-3-iodobenzene.
- Acylation :
- Work-up : The reaction is quenched with ice-cold HCl, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate = 9:1).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–85% | |
| Catalyst | AlCl₃ | |
| Reaction Time | 12–24 h |
Advantages : High regioselectivity for meta-substitution due to the electron-donating cyclopentyl group.
Challenges : Requires strict anhydrous conditions and generates stoichiometric AlCl₃ waste.
Grignard Reaction with Subsequent Oxidation
This two-step approach involves forming a tertiary alcohol intermediate, followed by oxidation to the ketone.
Procedure
Key Data
| Parameter | Value | Source |
|---|---|---|
| Grignard Yield | 72–78% | |
| Oxidation Yield | 80–88% |
Advantages : Tolerates sensitive functional groups due to mild oxidation conditions.
Challenges : Multi-step synthesis increases time and cost.
Cross-Coupling via Kumada Reaction
Aryl halides undergo Kumada coupling with cyclohexylmagnesium bromide in the presence of a nickel catalyst.
Procedure
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Catalyst | Ni(dppp)Cl₂ |
Advantages : Direct formation of C–C bonds without ketone intermediates.
Challenges : Limited by aryl halide availability and sensitivity to moisture.
Hydroacylation of Alkenes
Transition-metal-catalyzed hydroacylation offers a regioselective route.
Procedure
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–65% | |
| Selectivity | >90% |
Advantages : Atom-economical and avoids stoichiometric reagents.
Challenges : Requires specialized catalysts and high temperatures.
Reductive Alkylation
A tandem imine formation and reduction strategy.
Procedure
Key Data
| Parameter | Value | Source |
|---|---|---|
| Imine Yield | 75–80% | |
| Reduction Yield | 70–75% |
Advantages : Utilizes readily available starting materials.
Challenges : Low overall yield due to multiple steps.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Friedel-Crafts | 68–85 | Low | High | Moderate |
| Grignard/Oxidation | 72–88 | Medium | Moderate | High |
| Kumada Coupling | 65–70 | High | Low | Low |
| Hydroacylation | 60–65 | High | Moderate | Moderate |
| Reductive Alkylation | 70–75 | Low | High | High |
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(3-cyclopentylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl(3-cyclopentylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Cyclohexyl(3-cyclopentylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexyl(phenyl)methanone (CAS 712-50-5)
Molecular Formula : C₁₃H₁₆O
Molecular Weight : 188.27 g/mol
Key Properties :
Comparison :
- Lower molecular weight (188.27 vs. ~270.41 for Cyclohexyl(3-cyclohexylphenyl)methanone) may improve solubility in organic solvents .
Cyclohexyl(3,4,5-trifluorophenyl)methanone (CAS 898769-60-3)
Molecular Formula : C₁₃H₁₁F₃O
Molecular Weight : 240.22 g/mol
Key Properties :
Comparison :
Cyclohexyl(6-fluoro-1-methyl-1H-indol-3-yl)methanone
Molecular Formula: C₁₆H₁₇FNO Molecular Weight: 258.31 g/mol Key Properties:
Comparison :
Cyclohexyl[3-(4-morpholinylmethyl)phenyl]methanone (CAS 898792-42-2)
Molecular Formula: C₁₉H₂₅NO₂ Molecular Weight: 299.41 g/mol Key Properties:
Comparison :
- The morpholinomethyl substituent enhances water solubility compared to the hydrophobic cyclopentyl group.
- The larger molecular weight (299.41 vs. ~270.41) may reduce membrane permeability in biological systems .
Data Table: Key Properties of Analogs
Research Findings and Implications
- Synthetic Efficiency : Transition metal catalysts (e.g., Pd) outperform zeolites in yield, suggesting optimized routes for the target compound .
- Steric Effects: The cyclopentyl group in Cyclohexyl(3-cyclopentylphenyl)methanone may hinder reactions requiring planar transition states, unlike less bulky analogs .
- Safety Considerations: Fluorinated analogs require stringent safety protocols, whereas non-halogenated derivatives like Cyclohexyl(phenyl)methanone pose fewer hazards .
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